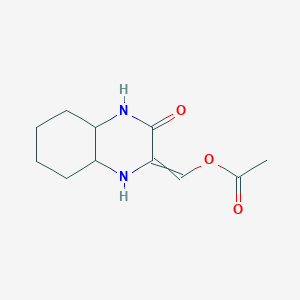
2-(Piperidin-4-yl)quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)quinolin-3-amine is a heterocyclic compound that features both a quinoline and a piperidine moiety Quinoline is a nitrogen-containing aromatic compound, while piperidine is a saturated six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-chloroquinoline-3-carbaldehyde with piperidine under microwave irradiation . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)quinolin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-4-yl)quinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)quinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antidepressant effects may be attributed to the increased levels of serotonin and norepinephrine in the synapse . The compound can also inhibit certain enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the piperidine moiety.
Piperidine: A simpler structure without the quinoline moiety.
Quinolinyl-pyrazoles: Compounds that combine quinoline with pyrazole instead of piperidine.
Uniqueness
2-(Piperidin-4-yl)quinolin-3-amine is unique due to its combined quinoline and piperidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-piperidin-4-ylquinolin-3-amine |
InChI |
InChI=1S/C14H17N3/c15-12-9-11-3-1-2-4-13(11)17-14(12)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8,15H2 |
InChI Key |
WQEQSIVCBPSQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3C=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


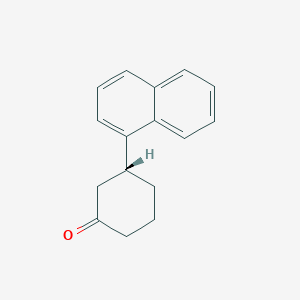
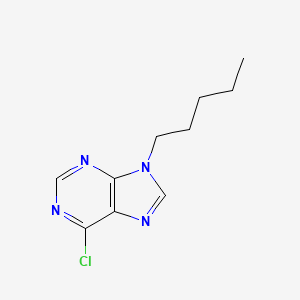

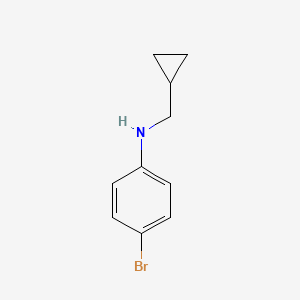
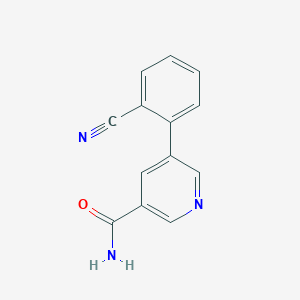





![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)
![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)
